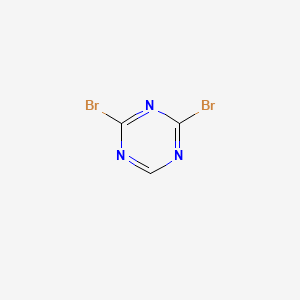

2,4-Dibromo-1,3,5-triazine

Description

Historical Context and Evolution of 1,3,5-Triazine (B166579) Chemistry

The history of 1,3,5-triazine chemistry dates back to the late 18th century. One of the earliest related compounds, cyanuric acid, was first reported in 1793 from the pyrolysis of uric acid. acs.org This was followed by the synthesis of the pivotal reagent 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) in 1828 and 1834. acs.org Around the same period, Justus von Liebig prepared melamine, another key triazine derivative. acs.org

Despite the early discovery of its derivatives, the parent 1,3,5-triazine heterocycle was not synthesized until 1895, and even then, its correct trimeric structure was not confirmed for another 50 years. acs.org A major turning point in the application of triazine chemistry came in 1952 with the discovery of triazine-based herbicides by J.R. Geigy Ltd., which had a profound impact on agriculture. mdpi.com Since the 1970s, the 1,3,5-triazine unit has become an increasingly vital structural element in a vast number of industrial and research applications. acs.org

Structural Features and Aromaticity of the 1,3,5-Triazine Core

The 1,3,5-triazine ring possesses a unique set of structural and electronic properties. It is a planar, symmetrical molecule. researchgate.net Although aromatic, its resonance energy is significantly lower than that of benzene, which influences its reactivity. researchgate.net The presence of three electronegative nitrogen atoms makes the ring electron-deficient. researchgate.net

Structurally, the ring is an irregular hexagon. It features two different internal bond angles but, due to its aromatic nature, has identical carbon-nitrogen bond lengths. acs.org This electron-deficient character makes the carbon atoms susceptible to nucleophilic attack, a feature that is central to the chemistry of its halogenated derivatives. researchgate.net

Table 1: Structural Parameters of the 1,3,5-Triazine Core

| Feature | Value |

| Molecular Shape | Planar |

| C-N Bond Length | 133.7 pm acs.org |

| C-N-C Bond Angle | 113.8° acs.org |

| N-C-N Bond Angle | 126.2° acs.org |

This interactive table provides key structural data for the 1,3,5-triazine ring.

Importance of Halogenated 1,3,5-Triazines in Synthetic and Materials Science

Halogenated 1,3,5-triazines are exceptionally important building blocks in organic chemistry, primarily due to the reactivity of the carbon-halogen bonds. The most prominent member of this family is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride, which is an inexpensive and readily available starting material. evitachem.com

The key to their utility lies in the sequential and selective substitution of the halogen atoms. The chlorine atoms on cyanuric chloride can be replaced by a wide variety of nucleophiles, such as amines, alcohols, and thiols. evitachem.com This reactivity can be controlled by adjusting the reaction temperature, allowing for the stepwise introduction of different functional groups onto the same triazine core. sigmaaldrich.com

This versatility has led to the use of halogenated triazines in numerous fields:

Reactive Dyes: Chlorine-substituted triazines react with the hydroxyl groups in cellulose (B213188) fibers, forming the basis of many vibrant and permanent textile dyes. researchgate.net

Polymers and Dendrimers: Their ability to react with multiple nucleophiles makes them ideal for creating hyperbranched polymers, supramolecular assemblies, and dendrimers. evitachem.comlookchem.com

Organic Synthesis: Triazine derivatives are used as coupling agents for forming amides and esters and as reagents for various chemical transformations.

Materials Science: Triazine-based materials are explored for applications in organic light-emitting diodes (OLEDs), gas storage, and as electron-transport layers due to their thermal stability and electronic properties. evitachem.com

Overview of Research Focus on 2,4-Dibromo-1,3,5-triazine within the Broader Context

Within the family of halogenated triazines, this compound (CAS Number 38771-76-5) serves as a valuable, albeit less commonly cited, intermediate. Its chemistry is largely analogous to its more famous trichloro counterpart, with the bromine atoms acting as reactive leaving groups for nucleophilic substitution.

Research on this specific compound is limited, with scientific inquiry typically focusing on the synthesis and properties of its subsequent derivatives rather than the dibromo-intermediate itself. It is commercially available and used as a building block in synthetic chemistry. The presence of two reactive bromine atoms allows for the introduction of two different nucleophiles, making it a useful scaffold for creating disubstituted triazine libraries.

While direct studies on this compound are scarce, related research provides insight into its utility. For instance, novel triazine derivatives have been synthesized using starting materials like 1,1-dibromoalkenes or dibromoacetonitrile, highlighting the role of dibromo-compounds in constructing the triazine ring system itself. jomardpublishing.comresearchgate.net Furthermore, complex molecules with potential pharmaceutical applications have been built upon scaffolds that incorporate a dibromo-benzene or dibromo-triazine unit, underscoring its role as a precursor in multi-step syntheses. acs.org The reactivity of the C-Br bond allows for its participation in coupling reactions, further extending its synthetic potential.

In essence, while this compound may not be the final product in most research endeavors, its significance lies in its role as a reactive intermediate, enabling the construction of more complex and functionally diverse 1,3,5-triazine derivatives for a wide range of applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBr2N3/c4-2-6-1-7-3(5)8-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHDYDDFXRLPLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NC(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBr2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20615877 | |

| Record name | 2,4-Dibromo-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38771-76-5 | |

| Record name | 2,4-Dibromo-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 2,4 Dibromo 1,3,5 Triazine and Its Functionalized Derivatives

Direct Halogenation Methods for the 1,3,5-Triazine (B166579) Ring System

Direct halogenation of the 1,3,5-triazine ring is challenging due to the ring's electron-deficient nature. The presence of three electronegative nitrogen atoms deactivates the ring towards electrophilic attack, which is the typical mechanism for the halogenation of aromatic systems. Consequently, methods analogous to the direct bromination of benzene are generally ineffective for 1,3,5-triazine.

Instead, the synthesis of brominated triazines often relies on the transformation of other functional groups already present on the triazine ring or by constructing the ring from brominated precursors. While direct bromination is not a standard method, specialized conditions or highly activated triazine derivatives might undergo such reactions, though these are not commonly reported in the literature. The primary routes to brominated triazines, therefore, involve ring construction or functional group interconversion on a pre-existing triazine core.

Ring Construction Methodologies for Brominated 1,3,5-Triazines

Building the triazine ring with bromine atoms already incorporated into the precursors is a more common and effective strategy than direct bromination.

Cyclotrimerization and Condensation Reactions for Triazine Ring Formation

The cyclotrimerization of nitriles is a fundamental method for synthesizing symmetrically substituted 1,3,5-triazines. wikipedia.org This [2+2+2] cycloaddition reaction involves three nitrile units combining to form the stable triazine ring. researchgate.net To produce brominated triazines, this method can be adapted by using brominated nitriles as starting materials. For instance, the trimerization of a bromo-substituted nitrile would yield a 2,4,6-tris(bromo-substituted-alkyl/aryl)-1,3,5-triazine.

While the cyclotrimerization of cyanogen (B1215507) bromide can produce 2,4,6-tribromo-1,3,5-triazine, controlling the reaction to yield the dibromo derivative selectively is difficult. chemicalbook.com Cross-cyclotrimerization, reacting two different nitriles, can produce asymmetrically substituted triazines, but controlling the product distribution can be a significant challenge. acs.orgsemanticscholar.org Reaction conditions often require high temperatures or the use of catalysts, such as silica-supported Lewis acids, to proceed efficiently. researchgate.netchim.it

Catalytic Approaches to 1,3,5-Triazine Ring Synthesis (e.g., Copper-Catalyzed Reactions)

Transition metal catalysis offers milder and more controlled pathways for 1,3,5-triazine synthesis. Copper-catalyzed reactions have emerged as a particularly efficient method for constructing the triazine ring from various precursors. bohrium.comnih.gov

One notable approach involves the copper(I)-catalyzed reaction of 1,1-dibromoalkenes with biguanides to form substituted 2,4-diamino-1,3,5-triazines. organic-chemistry.orgorganic-chemistry.org This method is tolerant of a wide range of functional groups, including halogens on the starting materials, which allows for the synthesis of complex, functionalized triazines. organic-chemistry.org While this specific example leads to amino-triazines, the principle of using brominated building blocks in a copper-catalyzed ring-forming reaction is a viable strategy for accessing brominated triazine cores. nih.gov The use of copper catalysts is advantageous due to their low cost and accessibility. organic-chemistry.org

Multi-component Reactions for Substituted Triazine Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for generating molecular diversity. nih.gov Various MCRs have been developed for the synthesis of the 1,3,5-triazine core. bohrium.com For example, a three-component reaction of imidates, guanidines, and amides or aldehydes can yield unsymmetrical 1,3,5-triazin-2-amines. organic-chemistry.org

To synthesize brominated derivatives, one or more of the components in the MCR can contain a bromine atom. For instance, using a bromo-substituted aldehyde or another brominated precursor in a suitable MCR can directly lead to the formation of a brominated 1,3,5-triazine derivative in a single, atom-economical step. nih.gov Catalyst-free, one-pot MCRs have also been developed, such as the reaction between arylaldehydes, thiourea, and orthoformates to produce 1,3,5-triazine-2,4-dithione derivatives. beilstein-journals.org Incorporating a bromo-arylaldehyde in such a reaction would yield the corresponding brominated product.

Functionalization of Pre-existing Halogenated 1,3,5-Triazine Scaffolds

The most versatile and widely used method for creating functionalized triazine derivatives involves starting with a halogenated triazine scaffold, such as the readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), and sequentially replacing the halogens. mdpi.comresearchgate.net The same principles apply to 2,4-Dibromo-1,3,5-triazine, where the bromine atoms act as excellent leaving groups.

Nucleophilic Aromatic Substitution (SNAr) Reactions at Brominated Positions

The 1,3,5-triazine ring is highly electron-deficient, which makes it exceptionally susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgyoutube.com This is the most important reaction for the functionalization of halotriazines. bohrium.comnih.gov The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org Subsequent elimination of the bromide ion restores the aromaticity of the ring. chemistrysteps.com

A key feature of SNAr on di- and tri-halogenated triazines is the ability to perform sequential and selective substitutions by controlling the reaction temperature. arkat-usa.org The reactivity of the C-Br bonds decreases as more electron-donating nucleophiles are added to the ring. This allows for the stepwise introduction of different functional groups.

The reactivity of halogens as leaving groups in SNAr reactions often follows the order F > Cl ≈ Br > I, which is the reverse of the trend seen in SN2 reactions. wikipedia.org This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the halogen, rather than the breaking of the carbon-halogen bond. masterorganicchemistry.com A wide variety of nucleophiles can be employed in these reactions, including amines, alcohols, and thiols, leading to a diverse range of functionalized triazine derivatives. mdpi.comnih.gov

| Halogenated Triazine | Nucleophile | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 4,6-Dichloro-N-phenethyl-1,3,5-triazin-2-amine | Ammonia (25% aq. solution) | Acetone, Room Temperature, 5h | 6-Chloro-N2-phenethyl-1,3,5-triazine-2,4-diamine | mdpi.com |

| 2,4-Dichloro-6-substituted s-triazine | Secondary Amine (e.g., butan-2-amine) | DCM, DIEA, Room Temperature, 12h | 2-Chloro-4,6-disubstituted s-triazine | arkat-usa.org |

| 2-Chloro-4,6-diamino-1,3,5-triazine | Thiophenol (PhSH) | KOH, 1,4-dioxane, Reflux | 2-Phenylthio-4,6-diamino-1,3,5-triazine | mdpi.com |

| 2,4-dichloro-5-nitropyrimidine | Diethylamine | - | 4-(diethylamino)-2-chloro-5-nitropyrimidine | - |

| 1-Bromo-2,4-dinitrobenzene | Morpholine | Liposomal media | 4-(2,4-dinitrophenyl)morpholine | researchgate.net |

Cross-Coupling Reactions for C-C and C-N Bond Formation

The functionalization of the 1,3,5-triazine core through the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry, enabling the creation of a diverse array of molecules with applications in medicinal chemistry and materials science. acs.org Palladium-catalyzed cross-coupling reactions have become an exceptionally general and reliable method for this purpose. acs.org While nucleophilic substitution on halo-triazines is a common approach, palladium-catalyzed reactions offer a powerful alternative, particularly in cases where halide displacement is challenging. acs.org

For the formation of C-C bonds, palladium-catalyzed reactions such as the Suzuki and Negishi couplings are particularly effective. researchgate.net These methods allow for the introduction of various aryl and alkyl functionalities onto the triazine scaffold. researchgate.net For instance, the Suzuki cross-coupling reaction has been successfully employed to couple various arylboronic acids with halogenated triazines, greatly expanding the diversity of accessible biaryl triazine scaffolds. researchgate.net An efficient palladium-catalyzed cross-coupling method has been described for bromo-triazines, which, after optimization of reaction conditions, allows for the coupling of structurally and electronically diverse boronic acids in high yields. researchgate.net

The formation of C-N bonds is frequently achieved through palladium-catalyzed N-arylation, a process that has emerged as a highly general technology for preparing aromatic amines. acs.orgrsc.org This strategy is a practical alternative to traditional nucleophilic substitution, especially when only one halogen is present on the triazine ring. acs.org Researchers have utilized these methods to synthesize potential Focal Adhesion Kinase (FAK) inhibitors by coupling heteroanilines with bromo-nitrobenzene derivatives under microwave heating, which significantly reduces reaction times. acs.org

Below are tables summarizing typical conditions and outcomes for these cross-coupling reactions.

Table 1: Examples of Palladium-Catalyzed C-C Bond Formation on Halogenated Triazines

| Catalyst System | Coupling Partners | Reaction Type | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ / Cs₂CO₃ | Heteroaryl bromides and Arylboronic acids | Suzuki | Good | researchgate.net |

| Pd catalyst / Ferrocene-based ligands | 5-Bromo-1,2,3-triazine and (Hetero)aryl boronic acids | Suzuki | Up to 97% | researchgate.net |

| Not specified | 2-Chloro-4,6-dimethoxy-1,3,5-triazine and Organostannanes, Grignard reagents, Organoalanes, Organozinc halides | Various Cross-Couplings | Moderate to very good | researchgate.net |

Table 2: Examples of Palladium-Catalyzed C-N Bond Formation on Halogenated Triazines

| Catalyst System | Coupling Partners | Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Pd catalyst / L7 ligand | Aminobenzodiazines and 2,3-Dihalopyridines | Tandem C-N Coupling | High temperature | Not specified | acs.org |

| Pd catalyst | 1-Bromo-2-nitrobenzene and Heteroanilines (330a, 330b) | N-Arylation | Microwave heating (15-30 min) | Excellent | acs.org |

Solid-Phase Synthesis Techniques for Combinatorial Libraries

Solid-phase synthesis is a powerful technique for the rapid generation of large combinatorial libraries of 1,3,5-triazine derivatives. This methodology facilitates the synthesis and purification process, making it ideal for creating diverse collections of compounds for screening purposes, such as in drug discovery. researchgate.netmdpi.com The general strategy involves anchoring a triazine scaffold, typically derived from cyanuric chloride or its analogues, to a solid support (resin), followed by sequential chemical modifications. clockss.org

A common approach begins with capturing a di-halogenated triazine, such as 2,4-dichloro-1,3,5-triazine, onto a resin-bound amine. researchgate.net This is followed by sequential nucleophilic substitution reactions where the remaining halogens are displaced by a variety of amines or other nucleophiles. researchgate.netclockss.org Finally, the desired products are cleaved from the solid support, often with high purity. researchgate.netacs.orgnih.gov This orthogonal synthesis allows for the introduction of diverse functionalities onto the triazine core. researchgate.net

This technique has been successfully used to create libraries of triazine-scaffolded ligands that mimic dipeptides. mdpi.com By varying the substituents at two positions on the triazine ring, a wide range of amino acid side chain combinations can be mimicked. mdpi.com These libraries, with ligands already immobilized on the solid phase, are well-suited for screening assays like chromatography-based methods. mdpi.com

Different solid-phase synthesis protocols have been developed, including methods assisted by microwave irradiation to improve reaction efficiency. acs.org These techniques have been applied to produce various substituted triazines, including 1,3,5-triazine-2,4,6-triones and N2,N4,N6-trisubstituted-1,3,5-triazines. acs.orgnih.govacs.org

Table 3: Overview of Solid-Phase Synthesis Techniques for Triazine Libraries

| Starting Material | Resin Type | Key Steps | Library Type | Reference |

|---|---|---|---|---|

| 2,4-Dichloro-1,3,5-triazine | Resin-bound amines | Capture, amination, acidic cleavage | 2,4-Diamino-1,3,5-triazines | researchgate.net |

| Polymer-bound thiouronium salt | Sulfur-based safety catch linker | Reaction with dimethyl cyanoiminodithiocarbonate and amidines, nucleophilic displacement | Highly substituted 1,3,5-triazines | clockss.org |

| Resin-bound amino acids | MBHA and Wang resin | Reaction with isocyanates, cyclization with chlorocarbonyl isocyanate, alkylation | 1,3,5-Trisubstituted 1,3,5-triazine-2,4,6-triones | acs.orgnih.gov |

| Cyanuric chloride | Celite (inorganic) or Cross-linked sodium polystyrenesulfonate (organic) | Adsorption on support, addition of amines, microwave irradiation | Symmetrical N2,N4,N6-trisubstituted-1,3,5-triazines | acs.org |

Advanced Spectroscopic and Crystallographic Characterization of 2,4 Dibromo 1,3,5 Triazine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. scispace.com For triazine derivatives, it provides critical information about the molecular framework and the chemical environment of individual atoms.

The analysis of 2,4-dibromo-1,3,5-triazine by ¹H and ¹³C NMR is fundamental for structural verification. Due to the molecule's symmetry, the spectra are expected to be relatively simple.

¹H NMR Spectroscopy: In the ¹H NMR spectrum, a single resonance is anticipated for the proton attached to the C6 position of the triazine ring. The electron-withdrawing nature of the triazine ring and the adjacent bromine atoms would shift this proton signal significantly downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show two distinct signals corresponding to the two types of carbon environments in the molecule. The carbon atoms bonded to bromine (C2 and C4) would appear as one signal, while the carbon atom bonded to the hydrogen (C6) would appear as a separate signal. The chemical shifts are influenced by the high electronegativity of the nitrogen atoms in the ring and the attached bromine atoms.

The characterization of substituted triazines can be complicated by low solubility in common deuterated solvents. tdx.cat In such cases, using co-solvents like trifluoroacetic acid (TFA) or acquiring spectra at elevated temperatures can improve solubility and allow for successful analysis. tdx.cat However, the complexity of NMR spectra for substituted triazines often increases due to the presence of rotamers, which can lead to signal broadening or the appearance of multiple signals for a single nucleus. tdx.cat

| Technique | Nucleus | Expected Chemical Shift (δ, ppm) | Rationale |

|---|---|---|---|

| ¹H NMR | C6-H | ~8.5 - 9.0 | Deshielded by the electron-deficient triazine ring and electronegative bromine atoms. |

| ¹³C NMR | C2, C4 | ~160 - 170 | Carbon atoms directly attached to bromine; significant downfield shift. |

| C6 | ~165 - 175 | Carbon atom in the electron-deficient triazine ring, deshielded by adjacent nitrogen atoms. |

For more complex triazine derivatives, one-dimensional NMR spectra can be challenging to interpret due to signal overlap and complex splitting patterns. tdx.catresearchgate.net In these instances, advanced 2D NMR techniques are employed for unequivocal structural assignment. unimi.it

2D NMR Spectroscopy: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. HSQC correlates proton signals with the carbon atoms to which they are directly attached, while HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). unimi.it These experiments help to piece together the molecular structure by establishing connectivity between different parts of the molecule. For example, in a substituted dibromo-triazine, HMBC could confirm the position of substituents by showing correlations between protons on the substituent and the carbons of the triazine ring.

Heteroatom NMR: When triazine derivatives are functionalized with other NMR-active nuclei, such as phosphorus, ³¹P NMR spectroscopy becomes a powerful tool. For phosphinyl-substituted triazines, ³¹P NMR provides direct information about the chemical environment of the phosphorus atom, its oxidation state, and its coupling to neighboring atoms, offering critical insights into the molecule's electronic structure.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides detailed information about the functional groups and molecular vibrations within a compound. uha.fr These two methods are often used in a complementary fashion, as some vibrational modes may be strong in IR and weak in Raman, or vice versa. spectroscopyonline.com

For this compound, the spectra would be dominated by vibrations characteristic of the triazine ring and the carbon-bromine bonds.

Triazine Ring Vibrations: The key vibrations include C=N and C-N stretching modes, which are characteristic of the heterocyclic core. These typically appear in the 1650-1350 cm⁻¹ region of the spectrum. mdpi.com Ring "breathing" and deformation modes occur at lower frequencies.

C-Br Vibrations: The C-Br stretching vibrations are expected to appear in the far-infrared region, typically between 650 and 500 cm⁻¹.

The analysis of these vibrational modes helps to confirm the presence of the triazine ring and the bromo-substituents. In a study of a bromo-Mn(II) complex with a triazine derivative, characteristic bands for the C=N stretching vibration of the triazine moiety were observed at 1614 cm⁻¹ in the FT-IR spectrum. mdpi.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (IR/Raman) |

|---|---|---|

| C-H Stretch | ~3100 - 3000 | IR, Raman |

| C=N Ring Stretch | ~1650 - 1500 | Strong in both IR and Raman |

| C-N Ring Stretch | ~1450 - 1350 | Strong in IR |

| Ring Deformation | ~1200 - 800 | IR, Raman |

| C-Br Stretch | ~650 - 500 | Strong in IR |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and gaining insight into its structure through analysis of its fragmentation patterns. ekb.eg For this compound, MS analysis would be particularly informative due to the distinct isotopic signature of bromine.

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic isotopic pattern for bromine-containing ions. A molecule with two bromine atoms, like this compound, will exhibit a molecular ion cluster with three peaks (M, M+2, M+4) in an approximate intensity ratio of 1:2:1. This pattern is a definitive indicator of the presence of two bromine atoms.

The fragmentation of the molecular ion would likely proceed through the sequential loss of bromine atoms and hydrogen cyanide (HCN) or cyanogen (B1215507) bromide (BrCN) from the triazine ring. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, allowing for the calculation of the elemental composition and unambiguous confirmation of the chemical formula. nih.gov

| Ion | Formula | Predicted m/z Values | Relative Intensity Pattern |

|---|---|---|---|

| [M]⁺ | [C₃H⁷⁹Br₂N₃]⁺ | 236.86, 238.86, 240.86 | 1:2:1 |

| [M-Br]⁺ | [C₃H⁷⁹BrN₃]⁺ | 157.94, 159.94 | 1:1 |

| [M-2Br]⁺ | [C₃HN₃]⁺ | 79.02 | Single peak |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopies probe the electronic transitions within a molecule and are used to characterize its optical properties. nih.gov

UV-Vis Spectroscopy: The parent 1,3,5-triazine (B166579) molecule exhibits π-π* transitions in the UV region. The introduction of bromo substituents is expected to cause a bathochromic (red) shift in the absorption maximum due to the influence of the halogen atoms on the electronic structure of the triazine ring. The UV spectra of various 2,4-dichloro-6-(p-substituted phenyl)-1,3,5-triazines have been studied to understand their electronic properties. researchgate.net

Photoluminescence Spectroscopy: Many triazine derivatives are known to be fluorescent, with applications in materials science such as organic light-emitting diodes (OLEDs). researchgate.netmdpi.com The emission properties are highly sensitive to the nature and position of substituents on the triazine core. While some derivatives exhibit strong luminescence, others may be non-emissive. mdpi.com The photophysical behavior of this compound itself is not extensively documented, but its derivatives, created by substituting the bromine atoms, could be designed to have specific fluorescence characteristics, with emission colors ranging from violet-blue to orange. nih.govresearchgate.net

| Compound Type | Absorption Maxima (λmax, nm) | Solvent/State | Reference |

|---|---|---|---|

| 2,4,6-tris(carbazol-9-yl)-1,3,5-triazine | 285, 328 | Toluene | nih.gov |

| 2,4,6-tri(1H-indol-1-yl)-1,3,5-triazine | 260, 317 | Toluene | nih.gov |

| Extended 2,4,6-triphenyl-1,3,5-triazines | ~325 - 450 | CH₂Cl₂ | mdpi.com |

X-ray Diffraction (XRD) and Single-Crystal X-ray Analysis

X-ray diffraction is the most powerful technique for determining the exact three-dimensional arrangement of atoms in a crystalline solid. Single-crystal X-ray analysis provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecular structure unequivocally. It also reveals details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. mdpi.com

| Parameter | Value (for 2,4,6-triamino-1,3,5-triazine) researchgate.net |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.29 |

| b (Å) | 7.48 |

| c (Å) | 10.33 |

| β (°) | 108.52 |

| Volume (ų) | 534 |

Determination of Molecular Conformation and Crystal Packing

In the solid state, these planar molecules arrange themselves into a stable, repeating three-dimensional lattice, a process known as crystal packing. The specific arrangement is governed by a delicate balance of intermolecular forces, aiming to maximize packing efficiency and stabilize the structure through attractive non-covalent interactions. For halogenated s-triazines, the crystal packing is heavily influenced by directional interactions such as halogen bonding and π-π stacking, which will be discussed in detail in the following section.

Due to the lack of specific published crystal structure data for this compound, the table below presents typical crystallographic parameters for a related, simple substituted triazine, 2,4,6-triamino-1,3,5-triazine (melamine), to illustrate a representative crystal system for this class of compounds.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.29 |

| b (Å) | 7.48 |

| c (Å) | 10.33 |

| β (°) | 108.52 |

| Volume (ų) | 534 |

Analysis of Intermolecular Interactions in Solid State (e.g., Halogen Bonds, Hydrogen Bonds, π-π Stacking)

The supramolecular architecture of this compound in the solid state is directed by a combination of weak intermolecular forces. The electron-deficient nature of the triazine ring and the presence of highly polarizable bromine atoms create a unique electronic environment that facilitates several key interactions. nih.gov

Halogen Bonds: Halogen bonding is a highly directional, non-covalent interaction that plays a crucial role in the crystal engineering of halogenated compounds. nih.govnih.gov It occurs between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. ijres.org In this compound, the bromine atoms are bonded to the electron-withdrawing triazine ring, which enhances the positive character of the σ-hole, making them potent halogen bond donors. The nitrogen atoms of adjacent triazine rings, with their available lone pairs, are excellent halogen bond acceptors. This leads to the formation of robust C—Br···N interactions, which are highly directional with a C—Br···N angle approaching 180°. These interactions can link molecules into chains, layers, or more complex three-dimensional networks, significantly contributing to the stability of the crystal lattice. nih.gov The strength of these bonds follows the order I > Br > Cl > F. ijres.org

π-π Stacking: The 1,3,5-triazine ring is electron-deficient due to the presence of three electronegative nitrogen atoms. This allows it to participate in π-π stacking interactions with other aromatic rings. libretexts.org These interactions are driven by a combination of electrostatic and van der Waals forces. Given the quadrupolar nature of the triazine ring (positive charge on the carbons and negative charge on the nitrogens), a parallel-displaced or offset stacking arrangement is typically favored over a face-to-face sandwich configuration to minimize electrostatic repulsion and maximize attraction. libretexts.org In such an arrangement, the electron-deficient ring of one molecule aligns with the electron-rich regions of a neighboring molecule. These stacking interactions often result in the formation of columnar structures or layered sheets within the crystal. Studies have shown that halogen bonding and π-π stacking can work in concert to direct the self-assembly of molecules in the solid state. researchgate.netrsc.org

| Interaction Type | Donor-Acceptor | Typical Distance Range (Å) | Typical Angle Range (°) |

|---|---|---|---|

| Halogen Bond | C—Br···N | 2.8 - 3.2 | 165 - 180 |

| Hydrogen Bond | C—H···N | 2.6 - 3.0 | 130 - 170 |

| π-π Stacking | Ring Centroid···Ring Centroid | 3.3 - 3.8 | N/A (Parallel-displaced) |

Computational Chemistry and Theoretical Modeling of 2,4 Dibromo 1,3,5 Triazine Systems

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,4-Dibromo-1,3,5-triazine, DFT calculations can elucidate its molecular orbitals, charge distribution, and predict its spectroscopic behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For triazine derivatives, the HOMO and LUMO energy levels, and consequently the energy gap, are significantly influenced by the nature of the substituents on the triazine ring. In the case of this compound, the electron-withdrawing nature of the bromine atoms is expected to lower both the HOMO and LUMO energy levels compared to the parent 1,3,5-triazine (B166579). The presence of bromine atoms has been shown to modify the HOMO-LUMO energy gaps in other triazine-based systems. acs.org A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. irjweb.com

Table 1: Illustrative HOMO-LUMO Data for Substituted Triazine Derivatives from Theoretical Studies

| Compound/Derivative Class | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | B3LYP/6-311++G(d,p) | -6.2967 | -1.8096 | 4.4871 irjweb.com |

| Fused-triazine derivatives | B3LYP/6-311**G(d,p) | N/A | N/A | Small gap indicates significant NLO properties nih.gov |

| 2,4,6-triphenyl-s-triazines (3-X series) | CAM-B3LYP/6-31G* | Varied | Varied | 3.99 - 4.88 mdpi.com |

Molecular electrostatic potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) denote electron-deficient areas prone to nucleophilic attack.

For bromo-1,3,5-triazine, a related compound, the electrostatic potential has been computed at the B3PW91/6-31G(d,p) level of theory. researchgate.net The map reveals a region of positive electrostatic potential, known as a σ-hole, on the bromine atom along the extension of the C-Br bond. researchgate.net This positive region makes the bromine atom a potential halogen bond donor. Conversely, the lateral sides of the bromine atom and the nitrogen atoms of the triazine ring are expected to exhibit negative electrostatic potential. The incorporation of a second bromine atom in this compound would likely result in similar σ-holes on both bromine atoms, enhancing its ability to participate in halogen bonding.

In other triazine-based systems, bromine substitution has been shown to reduce the negative electrostatic potential values due to the electron-withdrawing nature of the halogen. acs.org This electron-deficient character of the triazine ring, further enhanced by the two bromine atoms, makes the carbon atoms of the ring highly susceptible to nucleophilic attack.

Theoretical calculations, particularly DFT and Time-Dependent DFT (TD-DFT), are widely used to predict and interpret the spectroscopic properties of molecules.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman vibrational frequencies of this compound. By calculating the harmonic frequencies, one can assign the vibrational modes to specific molecular motions, such as C-N stretching, C-Br stretching, and ring deformation modes. While specific vibrational frequency data for this compound is not available in the provided results, studies on other dibromo-substituted heterocyclic compounds have demonstrated the utility of DFT in assigning vibrational modes. nih.gov For the parent 1,3,5-triazine, extensive studies have been conducted to assign its fundamental vibrations. researchgate.net

UV-Vis Transitions: TD-DFT calculations are employed to predict the electronic absorption spectra of molecules. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For triazine derivatives, the absorption spectra are influenced by the substituents. Studies on various 1,3,5-triazine compounds have utilized TD-DFT to successfully predict their UV absorption properties. sci-hub.se The electronic transitions in these systems are typically of π-π* character. mdpi.com For this compound, TD-DFT calculations would be expected to predict its absorption in the UV region, with the precise λmax influenced by the electronic effects of the bromine substituents.

Molecular Dynamics and Monte Carlo Simulations for Supramolecular Architectures

Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study the behavior and interactions of molecules over time, providing insights into the formation of larger assemblies. For this compound, these simulations can be particularly useful in understanding the formation of supramolecular architectures.

The presence of two bromine atoms on the triazine ring makes halogen bonding a significant intermolecular interaction in the solid state and in solution. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (halogen bond donor) and interacts with a nucleophilic site (halogen bond acceptor). The σ-hole on the bromine atoms of this compound, as suggested by electrostatic potential calculations, would facilitate these interactions.

While specific MD or MC simulation studies on this compound are not detailed in the search results, the principles of supramolecular chemistry of halogenated compounds and triazines are well-established. nih.govrsc.org MD simulations of other s-triazine derivatives have been performed to study their binding stability and interactions with biological targets. nih.govnih.govekb.eg Such simulations for this compound could model its self-assembly into ordered structures, such as layers or networks, driven by halogen bonding and π-π stacking interactions between the triazine rings.

Theoretical Studies on Reaction Pathways and Activation Barriers

Computational chemistry plays a crucial role in elucidating reaction mechanisms by mapping the potential energy surface and identifying transition states and activation barriers. The primary reactivity of this compound is characterized by the nucleophilic substitution of the bromine atoms.

The electron-deficient nature of the 1,3,5-triazine ring makes it highly susceptible to nucleophilic attack. The two bromine atoms are good leaving groups, facilitating these substitution reactions. Theoretical studies can be employed to model the reaction pathways of this compound with various nucleophiles. These calculations would typically involve:

Locating the transition state structure for the nucleophilic substitution reaction.

Calculating the activation energy (barrier) , which determines the reaction rate.

Determining the reaction energy , indicating whether the reaction is exothermic or endothermic.

Although specific theoretical studies on the reaction pathways and activation barriers of this compound were not found, the general mechanism for nucleophilic aromatic substitution on halogenated triazines is well understood. Computational studies on related systems can provide a qualitative understanding of the factors influencing the reactivity of the C-Br bonds in this molecule.

Prediction of Non-linear Optical (NLO) Properties and Molecular Polarizability

Molecules with large differences in their ground- and excited-state dipole moments and high polarizability can exhibit significant non-linear optical (NLO) properties. These properties are of interest for applications in optoelectronics and photonics.

Molecular Polarizability: The polarizability of a molecule describes the ease with which its electron cloud can be distorted by an external electric field. DFT calculations can be used to compute the static and dynamic polarizability of this compound. In a study on fused-triazine derivatives, the calculated polarizability (α) values were in the range of 6.09–10.75 × 10⁻²⁴ esu. nih.gov The polarizability of the parent 1,3,5-triazine has also been the subject of theoretical investigation.

Non-linear Optical (NLO) Properties: The first hyperpolarizability (β) is a measure of the second-order NLO response of a molecule. A small HOMO-LUMO energy gap is often indicative of a large hyperpolarizability. nih.gov Computational studies on other triazine derivatives have shown that the introduction of donor and acceptor groups can significantly enhance their NLO properties. While this compound itself is not a typical donor-π-acceptor NLO chromophore, theoretical calculations could quantify its first hyperpolarizability. The substitution of the bromine atoms with suitable donor and acceptor groups could lead to new triazine-based materials with significant NLO activity.

Emerging Research Directions and Unexplored Avenues

Development of Greener Synthetic Routes for Brominated Triazines

The traditional synthesis of halogenated triazines often involves processes that are not environmentally benign. Consequently, a significant research thrust is the development of "green" synthetic protocols that reduce waste, minimize energy consumption, and avoid hazardous solvents. Methodologies like microwave-assisted and ultrasound-assisted synthesis are at the forefront of this shift. mdpi.comnih.gov

Microwave irradiation, for instance, has been demonstrated as an efficient method for preparing various 1,3,5-triazine (B166579) derivatives, often achieving good to excellent yields in short reaction times under solvent-free conditions. chim.itresearchgate.net This rapid, controlled heating can prevent the decomposition of reagents and products, leading to cleaner reactions and higher yields compared to conventional heating methods. chim.it Similarly, sonochemical approaches, which use ultrasonic irradiation, offer remarkable efficiency. nih.gov Research has shown that some triazine derivatives can be synthesized in as little as five minutes with yields exceeding 75%, using water as the solvent. nih.gov An analysis using the DOZN™ 2.0 tool, which evaluates processes against the 12 principles of green chemistry, revealed a sonochemical method to be 13 times "greener" than a classical heating approach. nih.gov

Other green strategies being explored include the use of silica (B1680970) gel-supported Lewis acids as catalysts for the cyclotrimerization of nitriles, which also proceeds in the absence of a solvent, classifying it as an environmentally benign procedure. chim.it The combination of phase transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), with green techniques further enhances reaction efficiency and selectivity in the synthesis of 1,3,5-triazine compounds. mdpi.comnih.gov

Table 1: Comparison of Green Synthetic Methodologies for Triazine Synthesis

| Methodology | Key Advantages | Typical Conditions | Reference |

|---|---|---|---|

| Microwave Irradiation | Rapid reaction times, high yields, reduced decomposition | Solvent-free or minimal solvent | mdpi.comchim.itresearchgate.net |

| Sonochemistry | Very short reaction times (minutes), high efficiency | Water as solvent | nih.gov |

| Supported Catalysis | Avoids bulk solvents, easy catalyst removal | Silica gel-supported Lewis acids | chim.it |

| Phase Transfer Catalysis | Enhanced reaction rates and selectivity | Use of catalysts like TBAB | mdpi.comnih.gov |

Advanced Characterization Techniques for Complex Triazine Architectures

As the complexity of molecules derived from 2,4-dibromo-1,3,5-triazine increases, so does the need for advanced analytical techniques to elucidate their precise structures and properties. Beyond standard spectroscopic methods, researchers are employing a suite of sophisticated tools to characterize these novel architectures.

High-resolution mass spectrometry (HRMS), often coupled with high-performance liquid chromatography (HPLC), is crucial for identifying reaction products and intermediates, such as the phototransformation products of brominated triazine derivatives. nih.gov For unambiguous structural determination in the solid state, single-crystal X-ray crystallography is the definitive method, providing precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. chim.itmdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for structural determination in solution. chim.it

For materials science applications, where surface and interface properties are critical, a different set of techniques is employed. These include high-resolution imaging and chemical analysis methods such as:

Scanning Electron Microscopy (SEM): For visualizing surface topography. ucd.ie

Transmission Electron Microscopy (TEM): For imaging the internal structure at high resolution. ucd.ie

X-ray Photoelectron Spectroscopy (XPS): For determining elemental composition and chemical states at the surface. ucd.ie

Secondary Ion Mass Spectrometry (SIMS): For highly sensitive surface analysis and depth profiling. ucd.ie

These advanced techniques are essential for understanding the structure-property relationships that govern the performance of complex triazine-based materials. ucd.ie

Integration of Computational Design with Experimental Synthesis

The synergy between computational chemistry and experimental synthesis is accelerating the discovery of new triazine-based molecules with targeted properties. Computational tools allow researchers to model, predict, and rationalize molecular behavior before committing to potentially time-consuming and expensive laboratory work. nih.gov

Density Functional Theory (DFT) is a widely used method to optimize molecular geometries, calculate electronic properties like HOMO-LUMO energy levels, and analyze vibrational frequencies. mdpi.com Such calculations can predict the reactivity and stability of novel triazine derivatives. mdpi.comresearchgate.net For instance, DFT has been used to simulate the pKa values of triazines, providing insights into their acid-base properties which are crucial for biological and materials applications. morressier.com Molecular Electrostatic Potential (MEP) analysis, another computational tool, helps predict reactive sites for nucleophilic and electrophilic attack, guiding synthetic strategies. mdpi.com

In drug discovery and materials science, molecular docking simulations are used to predict the binding affinity and interaction patterns of triazine derivatives with biological targets (e.g., proteins) or other molecules. nih.govmdpi.com This in silico screening allows for the prioritization of candidate molecules for synthesis, focusing experimental efforts on the most promising compounds. nih.gov This integrated approach, combining theoretical predictions with empirical validation, streamlines the development pipeline for new functional materials and therapeutic agents. researchgate.net

Exploration of Novel Functional Applications beyond Current Paradigms

While halogenated triazines are well-established as versatile synthetic intermediates, research is actively pushing their boundaries into new high-performance applications. The electron-deficient nature of the 1,3,5-triazine ring makes it an excellent core for developing materials for organic electronics. rsc.org

Recent reviews highlight the design of functionalized triazines for:

Photo- and Electroluminescent Materials: Star-shaped and polymeric triazine derivatives are being developed for use in organic light-emitting diodes (OLEDs), particularly as materials exhibiting thermally activated delayed fluorescence (TADF). rsc.org

Energy Storage: The unique electronic properties of triazine derivatives are being explored for their potential in energy storage applications. rsc.org

Nonlinear Optical (NLO) Materials: The customizable structure of triazines allows for the tuning of their optical properties for NLO applications. rsc.org

Another innovative avenue is the use of the triazine scaffold as a branching connector for the construction of peptide dendrimers. mdpi.com Using 2,4,6-trichloro-1,3,5-triazine as a core, researchers have synthesized novel dendrimeric peptides with remarkable antimicrobial activity, particularly against Gram-negative bacteria like E. coli and P. aeruginosa. mdpi.com This approach opens up possibilities for developing new classes of antimicrobial agents to combat multidrug-resistant bacteria. mdpi.com Furthermore, triazine derivatives are being incorporated into novel polymer structures, such as copolymers with acrylamide, to create functional materials like swellable magnetic polymers for removal of pollutants. mdpi.com

Table 2: Emerging Applications of Functionalized Triazines

| Application Area | Specific Use | Key Triazine Feature | Reference |

|---|---|---|---|

| Organic Electronics | OLEDs, TADF Emitters, NLO Materials | Electron-deficient core, tunable structure | rsc.org |

| Biomaterials | Antimicrobial Peptide Dendrimers | Trifunctional scaffold for branching | mdpi.com |

| Functional Polymers | Pollutant Adsorption, Composite Materials | Reactive sites for polymerization | mdpi.com |

| Supramolecular Chemistry | Host-Guest Systems, Molecular Recognition | Rigid, planar structure with defined interaction sites | mdpi.com |

Q & A

Q. What are the optimized synthetic routes for 2,4-Dibromo-1,3,5-triazine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves bromination of 1,3,5-triazine derivatives using brominating agents (e.g., HBr or PBr₃) under controlled conditions. Key factors include:

- Solvent selection : Polar aprotic solvents like DMSO or THF enhance reactivity by stabilizing intermediates .

- Temperature : Reflux conditions (e.g., 80–100°C) ensure complete bromination while minimizing side reactions .

- Catalyst use : Lewis acids (e.g., AlCl₃) may accelerate substitution but require post-reaction quenching.

Purification via recrystallization (water-ethanol mixtures) or column chromatography improves yield (typically 60–75%) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Melting point (m.p.) analysis : Determines purity (e.g., sharp m.p. range 140–145°C indicates minimal impurities) .

- NMR spectroscopy :

- ¹H/¹³C NMR : Confirms absence of proton signals in the triazine ring and presence of bromine-induced deshielding .

- ²H NMR (deuterated solvents) : Validates solvent removal post-synthesis.

- Elemental analysis : Verifies C, H, N, Br stoichiometry (e.g., Br% ≈ 60–65%) .

Advanced Research Questions

Q. How can this compound be utilized in cross-coupling reactions to synthesize functionalized triazines?

- Methodological Answer :

- Catalyst screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura coupling with aryl boronic acids. Optimize catalyst loading (1–5 mol%) to balance cost and efficiency .

- Solvent systems : Use toluene/water biphasic mixtures for improved aryl transfer .

- Additives : K₂CO₃ or Cs₂CO₃ as bases enhance coupling efficiency (monitor pH to avoid triazine decomposition) .

- Post-reaction analysis : UPLC or GC-MS confirms product identity and purity (>95%) .

Q. What methodologies evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- In vitro assays :

- Anticancer activity : MTT assays on leukemia cell lines (e.g., K562) with IC₅₀ calculations .

- Antimicrobial testing : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria .

- Mechanistic studies :

- DNA intercalation assays : Fluorescence quenching with ethidium bromide .

- Enzyme inhibition : Kinase or protease activity measured via spectrophotometry .

Q. How can computational models like 3D-QSAR predict the pharmacological properties of triazine derivatives?

- Methodological Answer :

- Data collection : Compile structural (e.g., substituent electronegativity) and biological (e.g., IC₅₀) data for derivatives .

- Descriptor calculation : Use software (e.g., MOE) to generate steric, electronic, and hydrophobic parameters.

- Model validation : Split data into training/test sets; cross-validate using PLS regression (R² > 0.8 indicates robustness) .

- Application : Predict activity of novel analogs, prioritizing bromine-substituted derivatives for synthesis .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.